Physicochemical Property Divergence from 1,3-Dioxolane Analog
The target compound, 3-(1,3-dioxan-2-yl)propanenitrile, exhibits a distinct physicochemical profile compared to its five-membered ring analog, 3-(1,3-dioxolan-2-yl)propanenitrile (CAS 4388-58-3). Specifically, the target compound has a molecular weight of 141.17 g/mol and a computed LogP of approximately 1.05, whereas the 1,3-dioxolane analog has a molecular weight of 127.14 g/mol and a computed XLogP3-AA of -0.1 [1][2]. This difference in lipophilicity directly impacts chromatographic retention time and solvent partitioning behavior during purification. The target compound's predicted boiling point of 265.6±15.0 °C is also higher than the 244 °C observed for the 1,3-dioxolane analog .
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 1.05318; MW = 141.17 g/mol |
| Comparator Or Baseline | 3-(1,3-dioxolan-2-yl)propanenitrile (CAS 4388-58-3): XLogP3-AA = -0.1; MW = 127.14 g/mol |
| Quantified Difference | Target LogP is > 1 unit higher; MW is ~14 Da greater |
| Conditions | Computed values from authoritative databases (PubChem, ChemSrc, ChemicalBook). |
Why This Matters
This quantifiable difference in lipophilicity ensures distinct behavior in reverse-phase HPLC purification and liquid-liquid extraction workflows, preventing co-elution with the dioxolane analog and enabling unambiguous analytical identification via mass spectrometry.
- [1] PubChem. (2024). 3-(1,3-Dioxan-2-yl)propanenitrile (CID 57358757). National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 3-(1,3-Dioxolan-2-yl)propanenitrile (CID 4146995). National Center for Biotechnology Information. View Source
